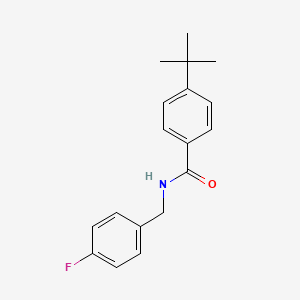![molecular formula C21H26N2O B5718535 4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide, commonly known as Compound 18, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. This compound belongs to the class of benzamides, which are known for their ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Compound 18 is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. In addition, Compound 18 has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 18 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of PARP and AKT. In addition, it has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. However, it is important to note that these effects have only been observed in vitro, and further studies are needed to determine the efficacy of Compound 18 in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of Compound 18 is that it is relatively easy to synthesize and purify, which makes it an attractive compound for lab experiments. In addition, its ability to inhibit the growth of cancer cells and induce apoptosis makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of Compound 18 is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on Compound 18. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to explore its potential use in combination with other cancer therapies, such as radiation therapy and chemotherapy. Finally, there is a need for in vivo studies to determine the efficacy and safety of Compound 18 in animal models. Overall, the potential of Compound 18 as a cancer therapy warrants further investigation.
Synthesis Methods
Compound 18 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with piperidine, followed by reduction with sodium borohydride, and finally, acylation with N-methylbenzamide. The yield of this process is around 50%, and the purity can be increased using column chromatography.
Scientific Research Applications
Compound 18 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-22-21(24)20-9-7-19(8-10-20)16-23-13-11-18(12-14-23)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVSNDRBFVZJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


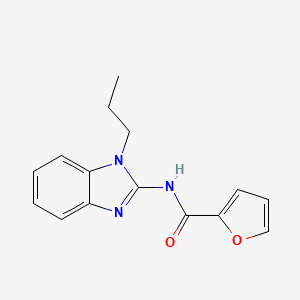
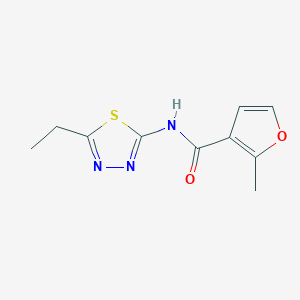
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
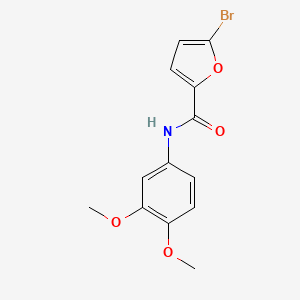
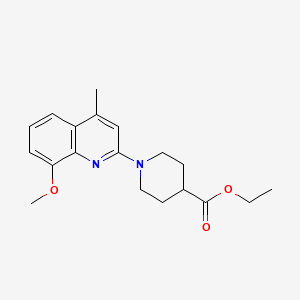

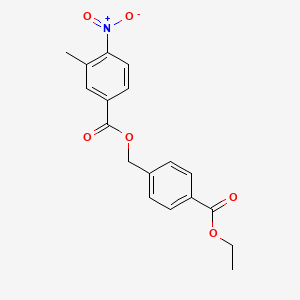
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)

![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
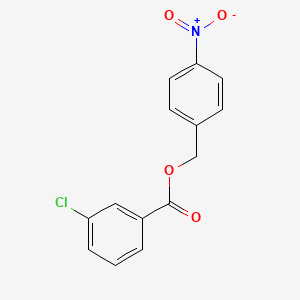
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
